1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride
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Overview
Description
1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C9H11ClN2O2. It is a cyclopropane derivative featuring a nitrophenyl group and an amine group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate the effects of nitrophenyl and cyclopropane derivatives on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(2-Nitrophenyl)cyclopropan-1-amine hydrochloride can be compared with similar compounds such as:
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride: This compound features a bromophenyl group instead of a nitrophenyl group, leading to different reactivity and applications.
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride: The presence of a fluorophenyl group imparts different electronic properties and reactivity compared to the nitrophenyl derivative.
1-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride: The methoxy group provides different steric and electronic effects, influencing the compound’s reactivity and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H11ClN2O2 |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
1-(2-nitrophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9(5-6-9)7-3-1-2-4-8(7)11(12)13;/h1-4H,5-6,10H2;1H |
InChI Key |
MTYDIAHNSXHEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
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